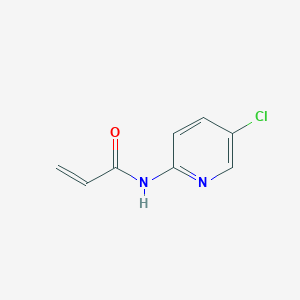

N-(5-chloropyridin-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-chloropyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H8N2O . It is also known as N-(Pyridin-2-yl)acrylamide . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a prop-2-enamide group . The InChI code for the compound is 1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11) .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 148.16 .Applications De Recherche Scientifique

Versatile Synthesis of Quinolines and Related Fused Pyridines One of the primary applications of N-(5-chloropyridin-2-yl)prop-2-enamide is in the synthesis of quinolines and related fused pyridines. The compound participates in reactions that allow for substitution in multiple positions on the pyridine ring, demonstrating its versatility as a reactant in complex organic syntheses (Hayes & Meth–Cohn, 1979).

Intermediates for Synthesis of Polysubstituted Pyrroles and Pyridines Another application is its use as an intermediate for the synthesis of polysubstituted pyrroles and pyridines. This showcases the compound's utility in creating structures that are significant in medicinal chemistry, due to their potential biological activities (Cacchi, Fabrizi, & Filisti, 2008).

Building Blocks for Antitumor and Antimicrobial Agents this compound derivatives have been explored as building blocks for the synthesis of molecules with antitumor and antimicrobial activities. This indicates the compound's significance in the development of new therapeutic agents, highlighting its contribution to pharmaceutical research (Riyadh, 2011).

Catalyzed Synthesis of Enantioenriched Derivatives The compound is also involved in catalyzed reactions that lead to the synthesis of enantioenriched derivatives. These derivatives, such as 1H-pyrrol-2(3H)-one, find applications in the synthesis of biologically active compounds and pharmaceuticals (Yang, Wang, Huang, & Wang, 2009).

Chemical Scaffold for Alkaloid Synthesis Furthermore, derivatives of this compound serve as chemical scaffolds in the synthesis of indolizidine and quinolizidine alkaloids, which are of significant interest due to their pharmacological properties (Seki & Georg, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h2-5H,1H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIYIJWXHRRHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)